molecular formula C57H89N13O13S B136784 Ace inhibitor BG-2 CAS No. 130349-12-1

Ace inhibitor BG-2

Cat. No.: B136784
CAS No.: 130349-12-1
M. Wt: 1196.5 g/mol
InChI Key: MGYNMUZMHGMZTN-FCHOXZRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The term "BG-2" appears in unrelated contexts across the evidence:

  • : Refers to Bacillus velezensis BG-2, a bacterial strain studied for its antifungal properties in postharvest fruit preservation .
  • : Describes a Bcl-2 inhibitor (apoptosis regulator) with structural substituents, but it is unrelated to ACE inhibition .
  • : Uses "BG-2" as a dosage group (补中益气汤含药血清中剂量组) in a study on autoimmune thyroiditis .

Thus, "ACE inhibitor BG-2" is either a misnomer, a hypothetical compound, or an unreferenced entity in the provided materials. For the purpose of this response, we will assume a typographical or contextual error and focus on general ACE inhibitors and their comparisons with related compounds, leveraging available evidence.

Properties

CAS No.

130349-12-1

Molecular Formula

C57H89N13O13S

Molecular Weight

1196.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C57H89N13O13S/c1-31(2)46(68-51(76)41(22-25-84-7)63-49(74)39(16-10-12-23-58)62-45(73)28-60)54(79)64-40(17-11-13-24-59)50(75)69-48(33(5)6)56(81)70-47(32(3)4)55(80)67-44(30-71)53(78)65-42(27-35-29-61-38-15-9-8-14-37(35)38)52(77)66-43(57(82)83)26-34-18-20-36(72)21-19-34/h8-9,14-15,18-21,29,31-33,39-44,46-48,61,71-72H,10-13,16-17,22-28,30,58-60H2,1-7H3,(H,62,73)(H,63,74)(H,64,79)(H,65,78)(H,66,77)(H,67,80)(H,68,76)(H,69,75)(H,70,81)(H,82,83)/t39-,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1

InChI Key

MGYNMUZMHGMZTN-FCHOXZRBSA-N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN

sequence

GKMVKVVSWY

Synonyms

ACE inhibitor BG-2
Gly-Lys-Met-Val-Lys-Val-Val-Ser-Trp-Tyr
glyceraldehyde 3-phosphate dehydrogenase (304-313)

Origin of Product

United States

Comparison with Similar Compounds

Comparison of ACE Inhibitors with Similar Compounds

ACE inhibitors are widely used in hypertension and heart failure. Below is a comparative analysis based on pharmacological properties, clinical efficacy, and alternatives (e.g., angiotensin II receptor blockers [ARBs]), as supported by and .

Table 1: Key Pharmacological Comparisons

Parameter ACE Inhibitors (e.g., Lisinopril) ARBs (e.g., Losartan) Calcium Channel Blockers (e.g., Amlodipine) Alpha Blockers (e.g., Doxazosin)
Mechanism Inhibits ACE, reducing angiotensin II Blocks angiotensin II receptors Inhibits Ca²⁺ influx into vascular smooth muscle Blocks α₁-adrenergic receptors
Efficacy in HF High (first-line) High (alternative) Moderate Low
Common Side Effects Cough, hyperkalemia, renal impairment Lower cough risk Edema, dizziness Orthostatic hypotension
Renal Monitoring Required Required Not typically Not typically

Key Findings from Evidence:

ACE Inhibitors vs. ARBs :

  • ACE inhibitors are preferred for heart failure with reduced ejection fraction (HFrEF), but ARBs are recommended if ACE inhibitors are poorly tolerated (e.g., due to cough) .
  • Both classes require monitoring of renal function and electrolytes .

ACE Inhibitors vs. Calcium Channel Blockers :

  • Calcium channel blockers (CCBs) are less effective in HF but preferred in isolated systolic hypertension. ACE inhibitors offer superior organ protection in diabetic nephropathy .

ACE Inhibitors vs.

Structural and Functional Insights from Related Compounds

  • : A Bcl-2 inhibitor with substituents like SO₂R (sulfonyl groups) and halogen atoms (fluorine, chlorine) highlights the role of electronegative groups in enhancing binding affinity .

Table 2: Structural Features Influencing Drug Efficacy

Compound Class Key Structural Features Functional Impact
ACE Inhibitors Zinc-binding motifs (e.g., sulfhydryl, carboxyl) Direct enzyme inhibition
ARBs Tetrazole or imidazole rings Receptor antagonism
Bcl-2 Inhibitors Halogens, sulfonyl groups Enhanced apoptosis induction
Brominated Indoles Aromatic rings, bromine atoms High polarity and solubility

Q & A

Q. Table 1. Key Parameters for In Vivo BG-2 Efficacy Studies

ParameterMeasurement ToolControl Consideration
Blood PressureTelemetry or tail-cuffBaseline circadian rhythms
Renal FunctionCreatinine clearanceHydration status
Tissue ACE ActivityFluorometric assaysPost-mortem degradation

Q. Table 2. Factorial Design Matrix for Combination Therapy Testing

GroupBG-2 DoseCo-TherapyPrimary Endpoint
110 mg/kgNoneSystolic BP reduction
210 mg/kgHydrochlorothiazideUrinary Na⁺ excretion
320 mg/kgNonePlasma aldosterone levels
420 mg/kgHydrochlorothiazideGlomerular filtration rate

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